molecular formula C10H13N3 B12967552 (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine

(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine

Cat. No.: B12967552
M. Wt: 175.23 g/mol
InChI Key: FNEHSHNEXMPCLJ-GPYPMJJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a vinyl group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The vinyl group and pyrrolidine moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Pyrrolidin-3-yl)ethyl)pyrimidine: Similar structure but with an ethyl group instead of a vinyl group.

    5-(2-(Pyrrolidin-3-yl)propyl)pyrimidine: Similar structure but with a propyl group instead of a vinyl group.

Uniqueness

(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine is unique due to the presence of the vinyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This feature can enhance its utility in materials science and medicinal chemistry.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-[(E)-2-[(3S)-pyrrolidin-3-yl]ethenyl]pyrimidine

InChI

InChI=1S/C10H13N3/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10/h1-2,6-9,11H,3-5H2/b2-1+/t9-/m1/s1

InChI Key

FNEHSHNEXMPCLJ-GPYPMJJRSA-N

Isomeric SMILES

C1CNC[C@@H]1/C=C/C2=CN=CN=C2

Canonical SMILES

C1CNCC1C=CC2=CN=CN=C2

Origin of Product

United States

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